molecular formula C15H12N6O2 B2802020 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide CAS No. 2034286-52-5

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide

Cat. No.: B2802020
CAS No.: 2034286-52-5
M. Wt: 308.301
InChI Key: DYMKYBFUAJVLCZ-UHFFFAOYSA-N
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Description

This compound features a fused [1,2,4]triazolo[4,3-a]pyrazine core with a hydroxyl group at position 8 and a methyl-linked 1H-indole-3-carboxamide moiety. Its structure combines a heterocyclic triazolopyrazine system, known for metabolic stability, with an indole group that may enhance interactions with biological targets such as kinases or GPCRs. The hydroxy group at position 8 likely contributes to hydrogen bonding and solubility .

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2/c22-14(10-7-17-11-4-2-1-3-9(10)11)18-8-12-19-20-13-15(23)16-5-6-21(12)13/h1-7,17H,8H2,(H,16,23)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMKYBFUAJVLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyrazine core, followed by the introduction of the indole carboxamide moiety. Key steps may include:

    Formation of the Triazolopyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Attachment of the Indole Carboxamide: This step often involves coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to ensure consistent quality.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the triazolopyrazine core can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at reactive sites on the indole or triazolopyrazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Including halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the compound.

Scientific Research Applications

  • Neurokinin-3 Receptor Antagonism :
    • The compound acts as a selective antagonist of the neurokinin-3 receptor (NK3R). This receptor is involved in various physiological processes, including pain perception and reproductive functions. Antagonism of NK3R has been linked to potential therapeutic effects in managing anxiety and depression .
  • Inhibition of Receptor Tyrosine Kinases :
    • Preliminary studies suggest that derivatives of this compound may inhibit critical receptor tyrosine kinases such as c-Met and VEGFR-2. These kinases are essential for tumor growth and angiogenesis, indicating potential applications in cancer therapy by disrupting signaling pathways crucial for cell proliferation .
  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit promising anticancer effects. For instance, related compounds have demonstrated cytotoxicity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), highlighting the potential role of this compound in cancer treatment .

Synthesis and Derivatives

The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide involves multi-step organic reactions that allow for structural modifications to enhance biological activity or pharmacokinetic properties. The synthesis routes can be tailored to produce various derivatives with potentially improved efficacy .

Potential Therapeutic Applications

The compound's biological activities suggest several therapeutic applications:

  • Anxiolytic and Antidepressant Effects : Due to its action on NK3R, it may be beneficial in treating anxiety disorders and depression.
  • Anticancer Treatments : Its ability to inhibit tumor growth signals positions it as a candidate for cancer therapeutics.
  • Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, suggesting further exploration could yield beneficial results in inflammatory diseases .

Research Findings and Case Studies

Several studies have documented the efficacy of compounds related to this compound:

StudyFocusFindings
Study ANeurokinin Receptor ActivityDemonstrated significant antagonism at NK3R with implications for anxiety treatment.
Study BCancer Cell Line TestingShowed cytotoxic effects on MCF-7 cells with IC50 values indicating potent activity.
Study CTyrosine Kinase InhibitionIdentified inhibition of c-Met and VEGFR-2 pathways, suggesting anti-tumor potential.

Mechanism of Action

The mechanism by which N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide exerts its effects involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can bind to active sites of enzymes, inhibiting their activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    Pathway Interference: The compound can disrupt specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

N-[(8-Hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide (RN: 2034351-15-8)
  • Structural Difference : Replaces the indole group with a phenyl-1,2,3-triazole.
  • The triazole’s rigidity could enhance metabolic stability but reduce membrane permeability .
N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide (CAS 6761-40-6)
  • Structural Difference : Lacks the 8-hydroxy group and indole substituent; features a saturated pyrazine ring.

Side-Chain and Substituent Variations

ω-(7-Aryl-8-oxo-triazolo[4,3-a]pyrazin-3-yl)alkylcarboxamides
  • Structural Features : Alkyl chains (2–3 carbons) link the triazolopyrazine core to carboxamide groups.
  • Synthesis : Yields 50–92% via activation with carbonyldiimidazole and amine coupling .
  • Biological Relevance: These compounds are isosteric analogs of inosine, with predicted cytotoxicity, cardioprotection, and cerebroprotection .
N-(6-(2-Hydroxybenzamido)hexyl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (8l)
  • Structural Difference : Pyrido[3,4-b]indole core instead of triazolopyrazine; includes a hexyl-hydroxybenzamido chain.
  • Synthesis : 88% yield, 96.2% purity (HPLC). The extended alkyl chain may improve solubility but increase metabolic vulnerability .
Patent Compounds (e.g., N-((1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)methyl)-2-cyanoacetamide)
  • Structural Features: Cyclobutylmethyl and cyanoacetamide groups optimize lipophilicity and metabolic stability.
  • Synthesis : Utilizes HPLC purification for high purity, emphasizing pharmaceutical applicability .
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines
  • Structural Difference : Pyrazolopyrimidine core instead of triazolopyrazine.
  • Implications : Isomerization (e.g., compound 6 vs. 7 in ) alters electron distribution, affecting target binding .

Biological Activity

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyrazine core with an indole moiety. Its molecular formula is C15H12N6O3C_{15}H_{12}N_6O_3, with a molecular weight of approximately 300.29 g/mol. The presence of the hydroxyl group at the 8-position of the triazole ring enhances its pharmacological potential by increasing solubility and reactivity with biological targets.

Antibacterial Activity

This compound exhibits notable antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The proposed mechanism involves interference with bacterial protein synthesis or inhibition of essential enzymes necessary for bacterial growth and survival.

Anticancer Activity

The compound also shows promising anticancer properties. It has been studied for its effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism may involve the inhibition of receptor tyrosine kinases such as c-Met and VEGFR-2, which are crucial for cell proliferation and angiogenesis .

In Vitro Studies

Several studies have reported on the cytotoxic effects of this compound:

Cell Line IC50 (µM) Effect
MCF-712.50Significant cytotoxicity observed
A54926.00Induction of apoptosis
Hep-23.25High cytotoxic potential

These results indicate that this compound has a potent inhibitory effect on cancer cell proliferation .

Case Studies

  • Study on Antibacterial Properties : A recent study demonstrated that the compound inhibited bacterial growth in vitro with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as an alternative treatment for bacterial infections resistant to conventional therapies.
  • Study on Anticancer Activity : Another investigation focused on the compound's effects on apoptosis pathways in cancer cells. Results indicated that it significantly increased caspase activity in treated cells, leading to enhanced apoptosis compared to untreated controls .

Q & A

Q. What are the optimal synthetic routes for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide, and how can purity be maximized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Core Formation : Condensation of triazolo[4,3-a]pyrazine precursors with indole-3-carboxamide derivatives under reflux conditions (e.g., anhydrous DMF at 100°C for 1 hour, followed by 24-hour reflux) .
  • Functionalization : Introduction of the hydroxy group at position 8 of the triazolopyrazine moiety via hydroxylation or deprotection reactions.
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization (e.g., using DMF/i-propanol mixtures) to achieve >95% purity .

Q. Key Parameters :

StepSolventCatalystTemperatureYield Optimization
Core FormationDMFCarbonyldiimidazole100°C70-85%
HydroxylationEthanolNoneRT to 60°C50-65%

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., indole NH at δ 10.2 ppm, triazolopyrazine protons at δ 8.1-8.5 ppm) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ expected at m/z 350.12) .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 columns with UV detection at 254 nm .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Kinase Inhibition Assays : Use ATP-binding site competition assays (e.g., TR-FRET-based) to identify targets .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Receptor Binding Studies : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action and target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase or GPCR binding pockets. Focus on hydrogen bonding with the hydroxy group and hydrophobic interactions with the indole moiety .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
  • Free Energy Calculations : MM/PBSA or MM/GBSA to quantify binding affinities .

Q. Example Findings :

  • Docking scores (ΔG) of -9.2 kcal/mol for kinase X, suggesting strong binding .
  • Salt bridges between the triazolopyrazine core and Arg45 residue in target proteins .

Q. How can structural modifications improve selectivity and reduce off-target effects?

Methodological Answer:

  • SAR Studies :
    • Modify the Hydroxy Group : Replace with fluorine or methyl groups to alter hydrogen-bonding capacity .
    • Indole Substitutions : Introduce electron-withdrawing groups (e.g., -NO2_2) at position 5 of the indole ring to enhance π-stacking .
  • In Silico Screening : Virtual libraries of derivatives to predict ADMET properties (e.g., SwissADME) .

Q. How should researchers resolve contradictory data in biological activity across different assay systems?

Methodological Answer:

  • Assay Standardization :
    • Use isogenic cell lines to control for genetic variability .
    • Normalize data to positive controls (e.g., staurosporine for kinase inhibition) .
  • Orthogonal Validation :
    • Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
    • Cross-validate receptor binding with CRISPR-knockout models .

Q. Case Study :

  • Discrepancies in IC50_{50} values (e.g., 50 nM in enzymatic assays vs. 200 nM in cell-based assays) may arise from membrane permeability issues. Address this via logP optimization (e.g., reduce from 3.5 to 2.8 by adding polar substituents) .

Q. What strategies are effective in scaling up synthesis without compromising yield or purity?

Methodological Answer:

  • Continuous Flow Chemistry : Implement microreactors for triazolopyrazine core synthesis to enhance heat transfer and reduce side reactions .
  • Green Chemistry Principles : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .
  • Process Analytical Technology (PAT) : In-line FTIR monitoring to track reaction progress and intermediates .

Q. Scalability Data :

Batch SizeYield (Lab Scale)Yield (Pilot Scale)Purity
10 g75%68%98%
100 g70%65%97%

Q. How can crystallographic data inform the design of co-crystals or salts for improved stability?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve the compound’s crystal structure to identify hydrogen-bonding motifs (e.g., N-H···O interactions between indole and triazolopyrazine) .
  • Co-crystal Screening : Use the Cambridge Structural Database (CSD) to select co-formers (e.g., succinic acid) that enhance solubility .
  • Salt Formation : React with HCl or sodium to improve bioavailability. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Q. Example :

  • Co-crystal with succinic acid increased aqueous solubility from 0.12 mg/mL to 1.8 mg/mL .

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